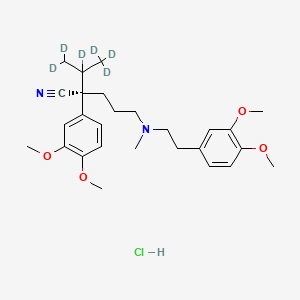

5-Hydroxy Buspirone-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy Buspirone-d8 is a high-quality, certified reference material . It is an azaspirodecanedione anxiolytic agent . The chemical structure of buspirone is C21H31N5O2 .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy Buspirone-d8 is C21H31N5O3 . The average mass is 401.503 Da and the monoisotopic mass is 401.242676 Da .Physical And Chemical Properties Analysis

The density of 5-Hydroxy Buspirone-d8 is 1.3±0.1 g/cm3. It has a boiling point of 660.4±65.0 °C at 760 mmHg. The vapour pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.7±3.0 kJ/mol and the flash point is 353.2±34.3 °C .科学研究应用

5-Hydroxy Buspirone-d8, as part of its broader classification, is implicated in research focused on understanding the mechanisms of action of buspirone and its effects on various biological systems. Buspirone, known for its anxiolytic properties, serves as a partial agonist for the serotonin 5-HT1A receptor, with implications for its role in neurological and psychiatric disorders. The studies cited below provide insights into the scientific research applications of buspirone and its derivatives, which may encompass the scope of 5-Hydroxy Buspirone-d8.

Impact on Serotonergic and Non-Serotonergic Systems

Research indicates that buspirone's mechanism of action is not solely limited to its serotonergic activity but also affects non-serotonergic cells within the dorsal raphe nucleus. This dual impact suggests a complex pharmacological profile, influencing serotonin as well as neuronal nitric oxide synthase (nNOS) and tyrosine hydroxylase (TH) cells, which are essential for neurotransmission and neuroplasticity (Jahanshahi et al., 2010).

Role in Dopaminergic Behaviors

Further investigations into buspirone's effects reveal its selective action on presynaptic nigrostriatal D2 dopamine autoreceptors, influencing dopaminergic behaviors without inducing catalepsy or blocking postsynaptic striatal D2 and D1 dopamine receptors at certain doses. This specificity highlights buspirone's potential in modulating dopaminergic systems with minimal adverse effects on motor functions, pointing towards its application in studies related to Parkinson's disease and other dopaminergic dysregulations (Dhavalshankh et al., 2007).

Modulation of Cognitive Functions

Buspirone's interaction with the 5-HT1A receptor also implicates its role in cognitive processes. Studies demonstrate its differential effect on short-term memory functions, suggesting that partial activation of 5-HT1A receptors by buspirone can distinctively influence cognitive functions, unlike full 5-HT1A receptor activation. This unique property of buspirone to modulate cognitive outcomes without the deleterious effects typically associated with anxiolytics or antidepressants provides a valuable tool for investigating the serotonin system's role in cognitive functions and disorders (Pache et al., 2003).

Therapeutic Potential Beyond Anxiolysis

The broad pharmacological profile of buspirone extends its research applications beyond anxiety treatment. Its efficacy in improving symptoms of functional dyspepsia by enhancing gastric accommodation and its role in addressing symptoms and mechanisms underlying functional gastrointestinal disorders underscore its therapeutic versatility. Such findings underscore the potential of buspirone and its derivatives, like 5-Hydroxy Buspirone-d8, in exploring new therapeutic avenues and understanding the underlying mechanisms of various diseases (Tack et al., 2012).

安全和危害

属性

CAS 编号 |

1330164-16-3 |

|---|---|

产品名称 |

5-Hydroxy Buspirone-d8 |

分子式 |

C21H31N5O3 |

分子量 |

409.56 |

IUPAC 名称 |

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |

InChI 键 |

WKAUDMPUKWYRBF-IFBDEUHTSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |

同义词 |

8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}ethan-1-ol](/img/structure/B589810.png)

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)